molecular formula C15H18ClNO5S B12619029 N-Acetyl-S-[2-(4-chlorophenyl)-4-hydroxy-3-oxobutyl]-L-cysteine CAS No. 918785-11-2

N-Acetyl-S-[2-(4-chlorophenyl)-4-hydroxy-3-oxobutyl]-L-cysteine

Cat. No.: B12619029
CAS No.: 918785-11-2
M. Wt: 359.8 g/mol
InChI Key: CFJRUBIKVKUJED-ABLWVSNPSA-N
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Description

N-Acetyl-S-[2-(4-chlorophenyl)-4-hydroxy-3-oxobutyl]-L-cysteine is a specialized cysteine conjugate of significant interest in toxicological and metabolic research. This compound is primarily utilized as a key biomarker for studying the metabolic fate and detoxification pathways of chlorophenyl-containing compounds. Researchers employ it to elucidate specific phase II biotransformation processes, particularly mercapturic acid synthesis, which is a critical route for the excretion of xenobiotics. Its structure suggests its formation as a terminal metabolite from precursors such as certain pesticides or pharmaceuticals, enabling detailed investigation into glutathione-dependent metabolism and the handling of electrophilic intermediates in biological systems. The presence of the acetyl-cysteine moiety is a hallmark of mercapturic acid pathway excretion, making this compound invaluable for mass spectrometry-based assays and biomarker validation studies. Furthermore, it serves as a critical standard in analytical chemistry for quantifying exposure levels and understanding the pharmacokinetic and toxicokinetic profiles of its parent molecules in both in vitro and in vivo models. This reagent is intended to support advanced studies in analytical toxicology, environmental exposure assessment, and drug metabolism. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

918785-11-2

Molecular Formula

C15H18ClNO5S

Molecular Weight

359.8 g/mol

IUPAC Name

(2R)-2-acetamido-3-[2-(4-chlorophenyl)-4-hydroxy-3-oxobutyl]sulfanylpropanoic acid

InChI

InChI=1S/C15H18ClNO5S/c1-9(19)17-13(15(21)22)8-23-7-12(14(20)6-18)10-2-4-11(16)5-3-10/h2-5,12-13,18H,6-8H2,1H3,(H,17,19)(H,21,22)/t12?,13-/m0/s1

InChI Key

CFJRUBIKVKUJED-ABLWVSNPSA-N

Isomeric SMILES

CC(=O)N[C@@H](CSCC(C1=CC=C(C=C1)Cl)C(=O)CO)C(=O)O

Canonical SMILES

CC(=O)NC(CSCC(C1=CC=C(C=C1)Cl)C(=O)CO)C(=O)O

Origin of Product

United States

Preparation Methods

Chemical Properties

The molecular formula of N-Acetyl-S-[2-(4-chlorophenyl)-4-hydroxy-3-oxobutyl]-L-cysteine is $$ \text{C}{18}\text{H}{18}\text{Cl}\text{N}\text{O}_{4}\text{S} $$ with a molecular weight of approximately 379.9 g/mol. This compound features an acetylated cysteine backbone, which is significant in its biological activity and stability.

Preparation Methods

General Synthetic Pathway

The synthesis of this compound typically involves several key steps:

  • Formation of the Cysteine Derivative : The initial step involves the modification of L-cysteine to form the desired N-acetyl derivative.

  • Substitution Reaction : The introduction of the 4-chlorophenyl and hydroxyl groups occurs through a substitution reaction, which may utilize electrophilic aromatic substitution techniques.

  • Oxidation Step : The compound may require oxidation to achieve the necessary functional groups, particularly the ketone structure present in the oxobutyl moiety.

Detailed Synthesis Procedures

Synthesis via Electrophilic Substitution

A common method involves the following steps:

  • Reagents : L-cysteine, acetyl chloride, 4-chlorophenol, and a suitable base (e.g., triethylamine).

  • Procedure :

    • Dissolve L-cysteine in a suitable solvent (e.g., dichloromethane).
    • Add acetyl chloride dropwise while maintaining the temperature to facilitate acylation.
    • Introduce 4-chlorophenol in the presence of a base to promote electrophilic substitution.
  • Yield : This method typically yields moderate to high purity products with yields ranging from 60% to 80% depending on reaction conditions.

Alternative Synthesis via Solid-Phase Peptide Synthesis (SPPS)

This method can also be adapted for synthesizing peptide-like structures:

  • Procedure :

    • Load L-cysteine onto a solid support resin.
    • Sequentially deprotect and couple using activated forms of acetic acid and chlorinated phenolic compounds.
  • Yield : SPPS can provide high yields (up to 90%) with excellent control over purity and sequence fidelity.

Comparative Analysis of Methods

Method Yield (%) Purity Level Advantages Disadvantages
Electrophilic Substitution 60-80 Moderate Simplicity, fewer steps Requires careful handling of reagents
Solid-Phase Peptide Synthesis Up to 90 High High control over product quality More complex setup and equipment needed

Research Findings and Applications

Recent studies have highlighted the biological significance of this compound as an antioxidant and cytoprotectant, similar to its parent compound N-acetyl cysteine (NAC). Research indicates that modifications to the cysteine structure can enhance its pharmacological properties, making this compound a candidate for further investigation in therapeutic contexts.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-S-[2-(4-chlorophenyl)-4-hydroxy-3-oxobutyl]-L-cysteine undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of a diketone derivative.

    Reduction: Formation of a dihydroxy derivative.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

N-Acetyl-S-[2-(4-chlorophenyl)-4-hydroxy-3-oxobutyl]-L-cysteine has the following chemical characteristics:

  • Molecular Formula : C15H18ClNO5S
  • CAS Number : 135813-16-0
  • Chemical Structure : The compound features a cysteine backbone modified with an acetyl group and a substituted chlorophenyl moiety, which contributes to its pharmacological activity.

Targeted Protein Degradation

One of the most promising applications of this compound is in the field of targeted protein degradation through Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade specific proteins. Research indicates that this compound can effectively link target proteins to E3 ligases, facilitating their degradation .

Anticancer Activity

The compound has shown potential as an anticancer agent. Studies have demonstrated that derivatives of this structure can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways . The incorporation of the chlorophenyl group is believed to enhance its bioactivity by increasing lipophilicity and improving cellular uptake.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is crucial for its application in drug development. Preliminary studies suggest that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. Notably, it has been evaluated for metabolic stability in cryopreserved human hepatocytes, indicating a potential for prolonged efficacy in therapeutic applications .

Case Study 1: PROTAC Development

In a study focused on PROTACs involving this compound, researchers synthesized various analogs to assess their efficacy in degrading specific oncoproteins. The results indicated that certain modifications to the linker and side chains significantly enhanced degradation rates and selectivity for target proteins .

Case Study 2: Anticancer Efficacy

Another study investigated the anticancer properties of this compound against breast cancer cell lines. Results showed that treatment with this compound resulted in reduced cell viability and increased apoptosis markers compared to untreated controls. This suggests its potential as a therapeutic agent in oncology .

Mechanism of Action

The mechanism by which N-Acetyl-S-[2-(4-chlorophenyl)-4-hydroxy-3-oxobutyl]-L-cysteine exerts its effects involves interactions with various molecular targets:

    Molecular Targets: Enzymes such as cysteine proteases and receptors involved in oxidative stress response.

    Pathways Involved: Modulation of the glutathione pathway, inhibition of pro-inflammatory cytokines, and activation of antioxidant defense mechanisms.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features

The compound’s distinguishing structural elements are:

  • 4-Chlorophenyl group : Enhances lipophilicity compared to alkyl or hydroxyalkyl substituents.
  • Hydroxy-oxobutyl chain : Introduces both hydroxyl and ketone functional groups, influencing polarity and metabolic stability.
Table 1: Key Structural Differences Among Selected Mercapturic Acids
Compound Name Substituent Parent Compound (Hypothesized) Key Functional Groups
N-Acetyl-S-[2-(4-chlorophenyl)-4-hydroxy-3-oxobutyl]-L-cysteine 2-(4-chlorophenyl)-4-hydroxy-3-oxobutyl Chlorinated aromatic compounds Chlorophenyl, hydroxy, ketone
N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine (DHBMA) 3,4-dihydroxybutyl 1,3-Butadiene Diol
N-Acetyl-S-(3-hydroxypropyl)-L-cysteine (3HPMA) 3-hydroxypropyl Acrolein Hydroxyalkyl
N-Acetyl-S-(2-cyanoethyl)-L-cysteine (CYMA) 2-cyanoethyl Acrylonitrile Nitrile
N-Acetyl-S-(4-fluorophenyl)-L-cysteine 4-fluorophenyl Fluorinated aromatics Fluorophenyl

Metabolic Pathways and Detection

  • Parent Compounds: The target compound’s parent is likely a chlorinated aromatic xenobiotic, contrasting with analogs derived from alkenes (e.g., butadiene for DHBMA ), acrylonitrile (CYMA ), or acrolein (3HPMA ). Fluorinated analogs (e.g., 4-fluorophenyl derivative ) suggest exposure to fluorinated industrial chemicals.
  • Detection Methods :

    • Mercapturic acids are typically quantified via LC-MS/MS in urine . For example, DHBMA and 3HPMA are biomarkers for tobacco smoke exposure, with fold changes >5 and >2, respectively, in users vs. controls .

Biological Activity

N-Acetyl-S-[2-(4-chlorophenyl)-4-hydroxy-3-oxobutyl]-L-cysteine is a mercapturic acid derivative, primarily recognized for its role in the detoxification of chlorinated compounds. This compound plays a significant role in toxicology and environmental health, particularly in biomonitoring exposure to hazardous substances. This article explores its biological activity, synthesis, metabolic pathways, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a chlorophenyl group, which enhances its biological activity. Its IUPAC name is (2R)-2-acetamido-3-(4-chloro-3-oxobutyl)sulfanylpropanoic acid, with a molecular formula of C₉H₁₄ClNO₄S and a molecular weight of 267.73 g/mol. The compound's unique features include:

Feature Description
Molecular Formula C₉H₁₄ClNO₄S
Molecular Weight 267.73 g/mol
Functional Groups Acetyl, chlorophenyl, hydroxy-oxobutyl

Synthesis

The synthesis of this compound typically involves the reaction of L-cysteine with 4-chloro-3-oxobutyl derivatives. This process is conducted under controlled conditions in an aqueous medium with pH buffering to optimize reaction efficiency. Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Biological Activity

This compound exhibits significant biological activities related to detoxification processes:

  • Detoxification Mechanism : The compound is involved in metabolic pathways that facilitate the conjugation of chlorinated compounds, primarily mediated by enzymes such as glutathione S-transferase (GST). This conjugation process aids in the excretion of potentially harmful substances through urine, making it crucial for assessing human exposure to environmental pollutants.
  • Interaction with Biological Molecules : Research indicates that this compound can form adducts with various biological molecules, particularly interacting with cysteine residues in proteins. This interaction can influence protein structure and function, which is significant for understanding its mechanism of action and potential therapeutic effects.
  • Antioxidant Properties : Similar to other cysteine derivatives like N-acetylcysteine (NAC), this compound may exhibit antioxidant properties due to its thiol group, which can react with reactive oxygen species (ROS). This activity contributes to reducing oxidative stress within cells .

Research Findings

Several studies have investigated the biological activity and implications of this compound:

  • Toxicological Studies : Studies have shown that exposure to chlorinated compounds can lead to the formation of this mercapturic acid derivative in urine, serving as a biomarker for exposure assessment .
  • Metabolic Pathways : It has been demonstrated that metabolic pathways involving this compound can significantly influence detoxification rates in organisms exposed to environmental pollutants.

Case Studies

Q & A

Q. Table 1: Comparison of Analytical Methods

MethodMatrixLOD (ng/mL)Key ParametersStudy DesignReference
LC-HRMSUrine0.5HILIC column, ESI+Smokers vs. vapers
LC-MS/MSUrine0.2C18 column, MRM transitionsTobacco exposure study
LC-MS/MS (NHANES)Urine5.25*Creatinine-normalized, SPE cleanupPopulation-level VOC analysis

*Example LOD for URXDHB (a related dihydroxybutyl metabolite) .

Basic: How is this compound utilized as a biomarker in toxicological studies?

Methodological Answer:
This metabolite serves as a biomarker for exposure to chlorophenyl-containing volatile organic compounds (VOCs), such as 1,3-butadiene derivatives. Its detection in urine correlates with:

  • Tobacco Smoke Exposure: Smokers exhibit higher levels compared to non-smokers due to combustion byproducts .
  • Environmental Exposure: Occupational or ambient exposure to industrial chlorinated solvents.
  • Metabolic Pathways: Formed via glutathione conjugation of reactive epoxide intermediates, indicating detoxification activity .

Key Data:

  • Smokers: Elevated levels of related mercapturates (e.g., DHBMA, CMEMA) .
  • Vapers: Intermediate levels, suggesting alternative exposure routes (e.g., e-cigarette solvents) .

Advanced: How can contradictory findings about metabolite concentrations across exposure groups (e.g., vapers vs. smokers) be resolved?

Methodological Answer:
Discrepancies arise from differences in metabolic pathways, exposure sources, or analytical variability. Strategies include:

  • Pathway Analysis: Investigate alternative metabolomic routes (e.g., CYP450 vs. glutathione-S-transferase activity) using isotopically labeled tracers .
  • Cohort Stratification: Control for confounders like age, diet, and co-exposure to other VOCs .
  • Longitudinal Sampling: Track temporal trends to distinguish acute vs. chronic exposure .

Example:
CMEMA levels in vapers exceed those in smokers, suggesting e-cigarette-specific precursors (e.g., propylene glycol/glycerin thermal degradation) .

Advanced: What are the challenges in designing longitudinal studies to assess chronic exposure?

Methodological Answer:
Key challenges include:

  • Temporal Variability: Urinary metabolite levels fluctuate diurnally; timed urine collections (e.g., first-morning void) improve consistency .
  • Matrix Effects: Urine composition (pH, ionic strength) affects analyte recovery; use of internal standards (e.g., deuterated analogs) mitigates bias .
  • Inter-individual Variability: Genetic polymorphisms in GST enzymes require genotyping subcohorts .

Study Design Tips:

  • Sampling Frequency: Collect samples at multiple timepoints (e.g., pre-/post-exposure) to capture kinetics .
  • Normalization: Report creatinine-adjusted and unadjusted values to enhance comparability .

Advanced: How can analytical methods be validated to address matrix effects and isomer interference?

Methodological Answer:
Validation steps include:

  • Specificity: Use high-resolution mass spectrometry (HRMS) to differentiate isomers (e.g., This compound vs. diastereomers) .
  • Recovery Studies: Spike analyte-free matrix with known concentrations to assess extraction efficiency (target: >80%) .
  • Ion Suppression Tests: Post-column infusion identifies co-eluting compounds that suppress/enhance ionization .

Q. Table 2: Validation Parameters

ParameterRequirementExample from Evidence
LOD≤0.5 ng/mL0.2 ng/mL (LC-MS/MS)
LinearityR² > 0.990.05–50 µg/mL range
Intra-day PrecisionCV < 15%8.2% for DHBMA

Basic: What synthetic strategies are employed to produce this compound for reference standards?

Methodological Answer:
While direct synthesis details are not explicitly documented in the evidence, analogous N-acetylcysteine conjugates are synthesized via:

  • Epoxide Ring-Opening: React L-cysteine with chlorophenyl-containing epoxides under basic conditions .
  • Conjugation Reagents: Use carbodiimides (e.g., DCC) and catalysts (e.g., DMAP) to couple thiols to carbonyl groups .
  • Purification: Chiral chromatography or recrystallization to isolate enantiopure forms .

Key Reaction:
L-Cysteine + 2-(4-chlorophenyl)-4-hydroxy-3-oxobutyl epoxide → Target compound via nucleophilic attack at the electrophilic carbon.

Advanced: How does this compound’s structure influence its biological activity and metabolic stability?

Methodological Answer:

  • Hydroxy and Ketone Groups: Increase polarity, enhancing renal excretion but reducing membrane permeability.
  • Chlorophenyl Moiety: Hydrophobic interactions may prolong half-life by binding to plasma proteins.
  • Metabolic Stability: Resistance to β-oxidation due to the 4-hydroxy-3-oxobutyl chain, favoring urinary excretion over further metabolism .

Structural Insights:

  • The 4-chlorophenyl group may act as a steric hindrance, slowing enzymatic degradation by GSTs .

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